N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-8-6-11(15-2-1-9-22-15)5-7-17-16(21)12-3-4-13-14(10-12)19-23-18-13/h1-4,9-11,20H,5-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZCLCNQMHMRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzo[c][1,2,5]thiadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the pentyl chain undergoes oxidation under controlled conditions. Common oxidizing agents and products include:
| Reagent/Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Ketone derivative | >80% | |
| CrO₃ (Jones reagent) | Carboxylic acid (chain cleavage) | ~60% |
Oxidation preserves the thiadiazole and thiophene rings while modifying the aliphatic chain. The ketone derivative is often used in further conjugations for drug-delivery systems.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient benzo[c] thiadiazole core facilitates SNAr reactions at the 4- and 6-positions. Key examples include:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine | DMF, 80°C, 12h | Piperazine-substituted thiadiazole | 65–72% | |
| Sodium methoxide | MeOH, reflux | Methoxy-substituted derivative | 55% |
These reactions are critical for modifying electronic properties in optoelectronic materials .
Esterification of Hydroxyl Group
The primary alcohol reacts with acylating agents:
| Reagent | Catalyst | Product | Application |
|---|---|---|---|
| Acetic anhydride | H₂SO₄ | Acetylated pentyl chain | Prodrug synthesis |
| Benzoyl chloride | Pyridine | Benzoylated derivative | Polymer functionalization |
Esterification improves lipid solubility for enhanced bioavailability.
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Byproduct |
|---|---|---|---|
| Acidic (HCl, Δ) | 6M HCl, 100°C | Benzo[c] thiadiazole-5-carboxylic acid | NH₄⁺ |
| Basic (NaOH, Δ) | 4M NaOH, 80°C | Carboxylate salt | NH₃ |
Hydrolysis products serve as intermediates for metallo-β-lactamase inhibitors.
Electrophilic Substitution on Thiophene
The thiophene ring participates in electrophilic substitutions:
| Reaction Type | Reagent | Position | Product |
|---|---|---|---|
| Bromination | NBS, CCl₄ | 5-position | 5-bromo-thiophene derivative |
| Nitration | HNO₃/H₂SO₄ | 4-position | Nitro-substituted analog |
Brominated derivatives show enhanced antimicrobial activity in structure-activity studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized analog |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Aminated derivatives |
These methods are pivotal in synthesizing analogs for high-throughput screening .
Scientific Research Applications
Scientific Research Applications
1. Antibacterial Activity
Research indicates that derivatives of thiadiazole compounds, including N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, exhibit notable antibacterial properties. Studies have shown effectiveness against various pathogenic bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Strong antibacterial activity compared to standard antibiotics | |
| Compound B | Significant effects against drug-resistant strains |
2. Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has been explored extensively. In vitro assays have demonstrated that these compounds can inhibit protein denaturation, suggesting their potential as anti-inflammatory agents.
3. Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. Research focusing on the inhibition of specific cancer cell pathways revealed that certain compounds could induce apoptosis in cancer cell lines.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound C | 34.48 | c-Met inhibition and apoptosis induction |
| Compound D | 50.15 | c-Met inhibition with favorable pharmacokinetic profile |
Case Studies
Several case studies highlight the biological activity of thiadiazole derivatives:
- MAO Inhibition : Compounds derived from thiadiazoles have shown significant inhibitory action against monoamine oxidase (MAO) enzymes, which are crucial in neuropharmacology.
- Cytotoxicity Against Cancer Cells : A series of new thiadiazole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines, demonstrating varying degrees of effectiveness.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
Key Similar Compounds :
PDTBTBz-2Fanti : A copolymer integrating benzo[c][1,2,5]thiadiazole with difluoro-phenylene and thiophene units. Unlike the target compound, it lacks hydroxyl groups but exhibits high electron mobility for organic solar cells .
DTCPB: Contains a benzo[c][1,2,5]thiadiazole core with di-p-tolylamino phenyl substituents, enhancing electron-withdrawing properties for optoelectronic devices .
Compound 3a () : Features a benzo[c][1,2,5]thiadiazole conjugated with oligothiophenes via an ester linkage. The target compound’s hydroxypentyl chain offers superior solubility compared to 3a’s ester group .
Compound 7b () : A thiazole-thiadiazole hybrid with phenyl substituents, showing potent anticancer activity (IC50 = 1.61 µg/mL against HepG-2 cells) .
Electronic and Solubility Properties
The hydroxypentyl chain in the target compound improves aqueous solubility compared to DTCPB and PDTBTBz-2Fanti, which rely on aromatic substituents. This property is critical for biomedical applications .
Key Research Findings and Data
Anticancer Activity of Thiadiazole Derivatives ()
| Compound | IC50 (µg/mL) | Cell Line | Structural Feature |
|---|---|---|---|
| 7b | 1.61 ± 1.92 | HepG-2 | Thiazole-thiadiazole hybrid |
| 11 | 1.98 ± 1.22 | HepG-2 | Hydrazone-thiadiazole |
The target compound’s thiophene and hydroxyl groups may modulate similar bioactivity, though direct evidence is needed .
Optoelectronic Performance ()
| Compound | PCE (%) | Application | Advantage |
|---|---|---|---|
| PDTBTBz-2Fanti | ~7.4 | Organic solar cells | High electron mobility, stability |
| DTCPB | N/A | OLEDs | Strong electron withdrawal |
The target compound’s polar groups may reduce compatibility with non-polar solvents used in photovoltaics, limiting its optoelectronic utility compared to PDTBTBz-2Fanti .
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 2034241-40-0 |
| Molecular Formula | C₁₆H₁₇N₃O₂S₂ |
| Molecular Weight | 347.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, which can modulate biochemical pathways. Additionally, the benzo[c][1,2,5]thiadiazole core contributes to its potential as a bioactive scaffold.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest.
Antimicrobial Properties
Thiadiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that related compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells
- A study evaluated the cytotoxic effects of thiadiazole derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with structural similarities to this compound significantly reduced cell viability at concentrations as low as 10 µM .
-
Antimicrobial Screening
- In a comprehensive antimicrobial study involving various thiadiazole derivatives, it was found that compounds exhibited notable activity against Candida albicans, with zones of inhibition ranging from 15 to 20 mm at concentrations of 500 µg/disk. This highlights the potential application of these compounds in treating fungal infections .
-
In Vivo Studies
- Animal model studies have demonstrated that administration of thiadiazole derivatives resulted in significant reductions in tumor size and weight compared to control groups. These findings support the efficacy of these compounds in vivo and warrant further investigation into their therapeutic applications .
Q & A
Q. Table 1: Representative Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole Core | o-Phenylenediamine, SCl₂, DMF, 120°C | 65 | |
| Amide Coupling | SOCl₂, Et₃N, CH₂Cl₂, 25°C | 78 | |
| Hydroxylation | Hg(OAc)₂, NaBH₄, THF/H₂O | 52 |
Q. Table 2: Biological Activity Profile
| Assay Type | Model System | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Cytotoxicity (MTT) | HeLa Cells | 2.3 µM | |
| EGFR Inhibition | Recombinant Kinase | 0.8 µM | |
| ROS Induction | MCF-7 Cells | 4.5-fold increase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
